molecular formula C17H17BrN2O4S B2567979 4-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941978-13-8

4-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No. B2567979
CAS RN: 941978-13-8
M. Wt: 425.3
InChI Key: HERBGWVZNDOYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” is a chemical compound . It belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Molecular Structure Analysis

The molecular formula of the compound is C14H12BrNO2 . The structure includes a benzene ring linked to a pyrrolidine ring . The compound also contains a bromine atom, a methoxy group, and a benzenesulfonamide group .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The five-membered pyrrolidine ring in this compound serves as a versatile scaffold for designing novel biologically active molecules. Medicinal chemists widely use pyrrolidine-based compounds to develop drugs for treating various human diseases. Key features include:

Chelate Ligands and Coordination Chemistry

The compound’s structure, particularly the 4-bromo-4-methoxybiphenyl moiety, can serve as a building block for non-sterically hindering chelates. These ligands play a crucial role in coordination chemistry and can form stable complexes with metal ions .

Synthetic Chemistry and Regioselective Reactions

Researchers have explored synthetic strategies involving the pyrrolidine ring. For instance, regioselective synthesis of related compounds has been achieved using specific reaction conditions .

Biological Activity and SAR Studies

Structure-activity relationship (SAR) studies have revealed how different substituents on the pyrrolidine ring impact biological activity. Stereoisomers and spatial orientations play a crucial role in binding to enantioselective proteins .

Crystallography and Molecular Structure

Researchers have studied crystal structures of related compounds to understand their molecular arrangements. These insights contribute to our understanding of intermolecular interactions and potential applications .

properties

IUPAC Name

4-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4S/c1-24-16-9-6-13(11-15(16)20-10-2-3-17(20)21)19-25(22,23)14-7-4-12(18)5-8-14/h4-9,11,19H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERBGWVZNDOYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.